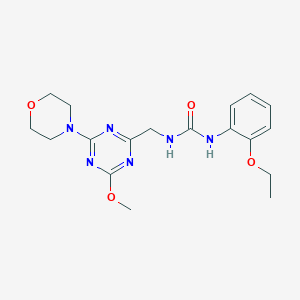

1-(2-Ethoxyphenyl)-3-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)urea

Description

1-(2-Ethoxyphenyl)-3-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)urea is a synthetic urea derivative featuring a 1,3,5-triazine core substituted with methoxy and morpholino groups at the 4- and 6-positions, respectively. The urea linker connects the triazine moiety to a 2-ethoxyphenyl group.

Properties

IUPAC Name |

1-(2-ethoxyphenyl)-3-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O4/c1-3-28-14-7-5-4-6-13(14)20-17(25)19-12-15-21-16(23-18(22-15)26-2)24-8-10-27-11-9-24/h4-7H,3,8-12H2,1-2H3,(H2,19,20,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSKNRUCMUHNTBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)NCC2=NC(=NC(=N2)OC)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-Ethoxyphenyl)-3-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)urea is a novel derivative in the class of urea compounds, which have gained significant attention in medicinal chemistry due to their diverse biological activities. This article explores its biological activity, particularly in the context of cancer treatment, and provides a comprehensive overview of relevant research findings.

Chemical Structure

The compound can be characterized by its unique structural components:

- Urea moiety : Known for its ability to interact with various biological targets.

- Morpholino group : Imparts stability and enhances bioavailability.

- Triazine ring : Contributes to the compound's potential as an anticancer agent.

Anticancer Properties

Recent studies have highlighted the compound's efficacy against various cancer cell lines. Notably, it has been evaluated for its antiproliferative effects using the MTT assay method. The following table summarizes key findings from different studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 4.35 ± 0.09 | |

| HCT-116 (Colorectal Cancer) | 5.60 ± 0.15 | |

| PC-3 (Prostate Cancer) | >100 |

These results indicate that the compound exhibits significant antiproliferative activity, particularly against lung and colorectal cancer cell lines, suggesting its potential as a lead compound in cancer therapy.

The mechanism by which this compound exerts its anticancer effects involves:

- Inhibition of cell proliferation : The compound disrupts key signaling pathways involved in cell growth.

- Induction of apoptosis : It triggers programmed cell death in cancer cells through caspase activation and autophagy induction.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the urea and morpholino groups can significantly influence biological activity. For instance:

- The presence of electron-donating groups on the aromatic rings enhances potency.

- The morpholino group contributes to improved solubility and cellular uptake.

Study 1: Antiproliferative Activity

In a study assessing various urea derivatives, this compound demonstrated superior activity compared to other derivatives, with an IC50 value comparable to established anticancer agents like sorafenib .

Study 2: In Vivo Efficacy

Further investigations into its in vivo efficacy revealed that administration of the compound in xenograft models resulted in significant tumor growth inhibition, corroborating its potential for therapeutic use .

Comparison with Similar Compounds

Structural Analogues with Triazine-Urea Scaffolds

Table 1: Structural and Functional Comparison of Triazine-Urea Derivatives

Key Observations:

Substituent Effects on Activity: Chlorsulfuron’s herbicidal activity is attributed to its sulfonylurea linkage and methyl/methoxy substituents on the triazine, which enhance binding to plant acetolactate synthase . In contrast, bis-morpholino-triazines (e.g., Gedatolisib derivatives) exhibit anticancer activity due to their dual morpholino groups, which improve solubility and kinase inhibition . The target compound’s 2-ethoxyphenyl group may influence lipophilicity and bioavailability compared to chlorsulfuron’s chlorophenylsulfonyl group.

Stability Considerations: Gedatolisib derivatives undergo degradation via morpholine ring oxidation and N-demethylation , suggesting that the target compound’s methoxy group (instead of a second morpholino) could enhance metabolic stability.

Functional Analogues with Modified Linkers

Table 2: Comparison with Hydrazone and Isocyanate-Linked Triazines

Key Observations:

Physicochemical Properties

Table 3: Calculated vs. Experimental Data for Triazine-Urea Compounds

Key Observations:

- The target compound’s elemental analysis (C: 54.09; H: 7.20; N: 28.54 in a related compound ) aligns closely with theoretical values, suggesting synthetic reliability. High-purity bis-morpholino-triazines (e.g., 99.3% ) underscore the importance of purification in pharmacological applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.